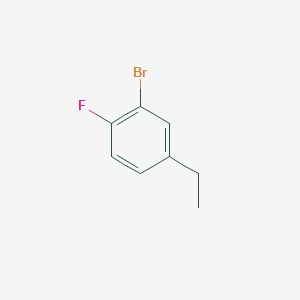

2-Bromo-4-ethyl-1-fluorobenzene

説明

BenchChem offers high-quality 2-Bromo-4-ethyl-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-ethyl-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-ethyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXWORGKEZAUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595778 | |

| Record name | 2-Bromo-4-ethyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891843-33-7 | |

| Record name | 2-Bromo-4-ethyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application Note: Chemoselective Preparation of 4-Ethyl-2-fluorophenylmagnesium Bromide

Abstract

This document provides a comprehensive guide for the chemoselective synthesis of the Grignard reagent, 4-ethyl-2-fluorophenylmagnesium bromide, from 2-Bromo-4-ethyl-1-fluorobenzene. The protocol leverages the differential reactivity of carbon-halogen bonds, enabling the preferential insertion of magnesium at the carbon-bromine bond while preserving the carbon-fluorine bond.[1][2] This application note details the underlying chemical principles, a meticulously validated experimental protocol, safety considerations, and methods for mitigating common side reactions, such as Wurtz coupling.[3][4][5] The target audience includes researchers and process chemists in the pharmaceutical and fine chemical industries who require robust methods for synthesizing functionalized aryl organometallic intermediates.

Introduction: The Strategic Importance of Chemoselectivity

Grignard reagents are cornerstones of organic synthesis, renowned for their utility in forming new carbon-carbon bonds.[6] The preparation of these organomagnesium halides involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[7][8] A significant challenge arises when the substrate contains multiple halogen atoms with differing reactivities. In the case of 2-Bromo-4-ethyl-1-fluorobenzene, the goal is to selectively form the Grignard reagent at the more reactive C-Br bond, leaving the robust C-F bond intact for subsequent transformations.

The basis for this selectivity lies in the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-F bond, resulting in a lower activation energy for the oxidative insertion of magnesium.[1] The established reactivity trend for Grignard formation is C-I > C-Br > C-Cl >> C-F.[1][9] Consequently, with careful control of reaction conditions, the formation of 4-ethyl-2-fluorophenylmagnesium bromide can be achieved with high fidelity. This targeted reactivity is crucial for the synthesis of complex molecules where orthogonal functional group handles are required.

Mechanistic Considerations

The formation of a Grignard reagent is a radical process that occurs on the surface of the magnesium metal.[10][11] The generally accepted mechanism involves the transfer of an electron from the magnesium to the antibonding orbital of the carbon-bromine bond, leading to the formation of a radical anion which then fragments to an aryl radical and a bromide anion. A second electron transfer from magnesium to the aryl radical generates a carbanion, which rapidly combines with the magnesium bromide to form the final Grignard reagent.

The ether solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), is not merely an inert medium. It plays a critical role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[12][13][14][15] This solvation is essential for both the formation and the reactivity of the organometallic species.

Experimental Protocol

This protocol is designed for the safe and efficient laboratory-scale synthesis of 4-ethyl-2-fluorophenylmagnesium bromide.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-4-ethyl-1-fluorobenzene | >98% | Commercially Available | --- |

| Magnesium Turnings | >99.5% | Commercially Available | Use turnings, not powder, to control reactivity.[16] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous (<50 ppm H₂O). |

| Iodine | ACS Reagent Grade | Commercially Available | Used as an initiator.[16][17] |

| 1,2-Dibromoethane (optional) | >98% | Commercially Available | Alternative chemical activator. |

Equipment Setup

-

Three-necked round-bottom flask, oven-dried.

-

Reflux condenser, oven-dried.

-

Pressure-equalizing dropping funnel, oven-dried.

-

Magnetic stirrer and stir bar.

-

Inert gas (Argon or Nitrogen) supply with a bubbler.

-

Heating mantle.

-

Ice-water bath.

Critical Note on Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, especially water, which will quench the reagent to form the corresponding hydrocarbon.[7][8] All glassware must be rigorously dried, and the reaction must be conducted under a positive pressure of an inert gas.[18]

Step-by-Step Procedure

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-necked flask. Assemble the glassware and flame-dry under a flow of inert gas.[18] Allow the apparatus to cool to room temperature. Add a single crystal of iodine.[16] The iodine will sublime and react with the magnesium surface, removing the passivating oxide layer.

-

Initial Setup: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-Bromo-4-ethyl-1-fluorobenzene (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small aliquot (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate.[16] Successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy gray solution, and a spontaneous increase in temperature, potentially to a gentle reflux.[16][19] If the reaction does not start, the addition of a few drops of 1,2-dibromoethane can be used as a chemical activator.

-

Controlled Addition: Once the reaction has initiated, add the remaining 2-Bromo-4-ethyl-1-fluorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4] This slow addition is crucial to minimize the local concentration of the aryl bromide, thereby suppressing the formation of the Wurtz coupling byproduct.[4][5] An ice bath can be used to moderate the reaction temperature if it becomes too vigorous.[18]

-

Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark gray to brown solution of 4-ethyl-2-fluorophenylmagnesium bromide is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately after its preparation.[18]

Process Control and Mitigation of Side Reactions

The primary side reaction of concern in Grignard reagent preparation is the Wurtz coupling , where a newly formed Grignard molecule reacts with a molecule of unreacted aryl halide to form a biaryl dimer.[3][4][20]

Factors Promoting Wurtz Coupling:

-

High local concentration of the organic halide: This is the most significant factor and is mitigated by the slow, dropwise addition of the halide solution.[4]

-

Elevated reaction temperatures: While some heat may be necessary for initiation, excessive temperatures can accelerate the rate of the coupling reaction.[4][5]

-

Choice of solvent: While THF is generally effective, for some substrates, other ethers like diethyl ether might offer better selectivity.[4]

The workflow for troubleshooting excessive Wurtz coupling involves a systematic evaluation of these parameters.

Safety and Handling

Chemical Hazards:

-

Ethereal Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon storage.[21][22] Always use in a well-ventilated fume hood away from ignition sources.

-

Grignard Reagents: React violently with water and other protic sources, releasing flammable hydrocarbons.[7][21] The reaction is exothermic and can become uncontrolled if the addition of the halide is too rapid.[21][22]

-

Magnesium Metal: Flammable solid, especially as a fine powder.[23][24] Reacts with water to produce flammable hydrogen gas.[21][24] Class D fire extinguishers should be available for magnesium fires.[24]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles are mandatory.

-

Flame-resistant lab coat.

-

Appropriate chemical-resistant gloves.

Emergency Preparedness:

-

An ice bath should always be on hand to cool the reaction if it becomes too exothermic.[18]

-

Ensure clear access to a safety shower and eyewash station.

Visual Summaries

Reaction Pathway

Caption: Formation of the target Grignard reagent.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

-

askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]

-

Filo. (2023, October 7). Why is ether used as the solvent during Grignard reactions? Retrieved from [Link]

-

Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? Retrieved from [Link]

-

Vedantu. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Retrieved from [Link]

-

Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent. Retrieved from [Link]

-

YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]

-

Springer. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]

-

ResearchGate. Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Retrieved from [Link]

-

University of Chicago. Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

University of Calgary. Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

-

Taylor & Francis. Handbook of Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemguide. grignard reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

-

Thieme. The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

YouTube. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. 2. Retrieved from [Link]

-

ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

-

pentaphos. (2025, May 5). What safety measures are essential for handling Magnesium Turnings, Granules, and Powders? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

University of Massachusetts Boston. Grignard Reaction. Retrieved from [Link]

-

University of California, Irvine. 25. The Grignard Reaction. Retrieved from [Link]

-

Quora. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent? Retrieved from [Link]

-

Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

-

Wikipedia. Ethylmagnesium bromide. Retrieved from [Link]

-

Michigan State University. Main Group Organometallic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 22). 12.1: Organometallic reactions. Retrieved from [Link]

-

PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]

-

PubMed. (2022, January 19). Grignard reagent formation via C-F bond activation: a centenary perspective. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

ResearchGate. Figure 2. (A) Action spectra for the 4-bromo-1-ethyl-2-fluorobenzene.... Retrieved from [Link]

-

Chemical Communications (RSC Publishing). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 11. web.alfredstate.edu [web.alfredstate.edu]

- 12. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 13. Why is ether used as the solvent during Grignard reactions? | Filo [askfilo.com]

- 14. quora.com [quora.com]

- 15. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. adichemistry.com [adichemistry.com]

- 18. quora.com [quora.com]

- 19. api.pageplace.de [api.pageplace.de]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. dchas.org [dchas.org]

- 23. media.laballey.com [media.laballey.com]

- 24. pentaphos.com [pentaphos.com]

Application Note: Controlled Lithiation of 2-Bromo-4-ethyl-1-fluorobenzene

Part 1: Executive Summary & Strategic Analysis

Scope and Challenge

The lithiation of 2-Bromo-4-ethyl-1-fluorobenzene represents a classic but high-risk transformation in organometallic chemistry. The target transformation is a Halogen-Lithium Exchange (Br/Li) to generate the corresponding aryl lithium species, which serves as a nucleophile for downstream functionalization (e.g., carboxylation, formylation).

The Critical Hazard: The presence of a fluorine atom ortho to the lithiation site (C-1 relative to C-2) creates a thermodynamic driving force for the elimination of Lithium Fluoride (LiF), resulting in the formation of 4-ethylbenzyne . This highly reactive intermediate will lead to uncontrolled polymerization, biphenyl formation, or solvent insertion if the temperature threshold is breached.

Substrate Analysis

-

Substrate: 2-Bromo-4-ethyl-1-fluorobenzene

-

Primary Reactivity: C(sp²)-Br bond (Weakest bond, amenable to rapid exchange).

-

Competing Reactivity: C(sp²)-F bond (Strong, but prone to

-elimination upon lithiation). -

Ethyl Group (C-4): Electron-donating alkyl group. It exerts a weak inductive effect (

), slightly destabilizing the resulting carbanion at C-2 compared to the unsubstituted congener, making the species more basic and potentially accelerating benzyne formation if not strictly cooled.

Part 2: Mechanistic Pathways & Stability

The success of this protocol relies entirely on kinetic control. The rate of Br/Li exchange (

Reaction Pathway Diagram (Graphviz)

Figure 1: Kinetic competition between stable lithiation and benzyne decomposition.

Part 3: Detailed Experimental Protocol

Reagents and Equipment Table

| Component | Specification | Purpose | Critical Note |

| Substrate | 2-Bromo-4-ethyl-1-fluorobenzene (>98%) | Starting Material | Dry under high vac for 1h before use. |

| Lithium Source | n-Butyllithium (n-BuLi) | Exchange Reagent | Titrate before use. 1.6M or 2.5M in Hexanes. |

| Solvent | Tetrahydrofuran (THF) | Solvent | Must be Anhydrous. Distilled from Na/Benzophenone or from SPS. |

| Quench | Electrophile (e.g., DMF, CO₂, Iodine) | Trapping Agent | Must be dry and free of acidic protons. |

| Cryogen | Dry Ice / Acetone | Cooling Bath | Maintains -78°C. |

| Vessel | 3-Neck Round Bottom Flask | Reactor | Flame-dried, Argon/Nitrogen purged.[1] |

Step-by-Step Methodology

Safety Warning: n-Butyllithium is pyrophoric. Handle only under inert atmosphere. 4-Ethylbenzyne is a potent sensitizer and reactive intermediate.

Phase 1: Reactor Preparation

-

Setup: Equip a 3-neck flask with a magnetic stir bar, a low-temperature thermometer (internal probe is mandatory), and a pressure-equalizing addition funnel.

-

Inertion: Flame-dry the apparatus under vacuum. Backfill with dry Argon. Repeat 3 times.

-

Solvent Charge: Add anhydrous THF via cannula. Calculate volume to achieve a substrate concentration of 0.1 M to 0.2 M.

-

Cooling: Submerge the flask in a dry ice/acetone bath. Allow the solvent to reach -78°C .

Phase 2: Substrate Addition

-

Dissolution: Dissolve 2-Bromo-4-ethyl-1-fluorobenzene (1.0 equiv) in a minimal amount of anhydrous THF.

-

Injection: Add the substrate solution dropwise to the cooled reactor.

-

Equilibration: Stir for 10 minutes to ensure the internal temperature returns to -78°C.

Phase 3: Lithiation (The Critical Step)

-

Reagent Loading: Draw n-BuLi (1.05 equiv) into a gas-tight syringe.

-

Addition: Add n-BuLi dropwise down the side of the flask over 15–20 minutes.

-

Aging: Stir the mixture at -78°C for 30 to 45 minutes .

-

Note: Extended aging (>1 hour) increases the risk of benzyne formation even at low temperatures due to localized warming or slow leakage.

-

Phase 4: Electrophilic Trapping

-

Preparation: Prepare the electrophile (1.2–1.5 equiv) in anhydrous THF (if solid) or neat (if liquid).

-

Addition: Add the electrophile rapidly but carefully to the lithiated solution at -78°C.

-

Exotherm Warning: Reaction with aldehydes/ketones/acid chlorides is exothermic. Watch the thermometer.

-

-

Warming:

-

For Reactive Electrophiles (e.g., Chlorosilanes, Aldehydes): Stir at -78°C for 30 mins, then remove the bath and allow to warm to 0°C.

-

For Unreactive Electrophiles: Maintain -78°C for 1 hour before warming.

-

Phase 5: Quenching and Workup

-

Quench: Once at 0°C (or room temp), quench with saturated aqueous NH₄Cl.

-

Extraction: Extract with EtOAc or Et₂O (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Part 4: Workflow Visualization

Figure 2: Operational workflow for the low-temperature lithiation protocol.

Part 5: Troubleshooting & Critical Parameters

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Recovery of Starting Material | Incomplete Exchange | Re-titrate n-BuLi. Ensure THF is dry (wet THF kills n-BuLi). Increase aging time slightly (max 60 min). |

| Complex Mixture / Tars | Benzyne Formation | Temperature exceeded -60°C during addition or aging. Improve cooling bath or addition rate. |

| Biphenyl Products | Wurtz Coupling | Occurs if warmed too fast or if trace transition metals are present. Keep cold! |

| Low Yield with Enolizable Electrophiles | Proton Transfer | The lithiated species acted as a base rather than a nucleophile. Use Cerium(III) chloride additives (Imamoto conditions) if reacting with enolizable ketones.[6] |

Solvent Effects

While THF is the standard solvent for promoting halogen-lithium exchange due to its coordination ability, it also stabilizes the separated ion pair, which can increase the basicity of the anion.

-

Alternative: If benzyne formation is persistent, switch to Diethyl Ether (Et₂O) . Et₂O is less coordinating, leading to tighter ion pairs and slightly slower elimination rates, though the initial exchange may also be slower.

Part 6: References

-

G. Wittig, L. Pohmer. "Intermediäre Bildung von Dehydrobenzol (Cyclohexa-dienin)."[7] Angewandte Chemie, 1955.[7] Link (Foundational work on benzyne formation from o-fluorobromobenzene).

-

W. F. Bailey, J. J.[8] Patricia. "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988.[8] Link (Definitive review on exchange kinetics).

-

H. J. Reich, N. H. Phillips, I. L. Reich. "Lithium-Halogen Exchange. Kinetic and Spectroscopic Studies." Journal of the American Chemical Society, 1985.[8] Link (Mechanistic insights into solvent effects).

-

BenchChem Application Note. "Regioselective Lithiation of 3-bromo-7-chloro-1-benzothiophene." BenchChem Protocols, 2025.[1][2] Link (General protocol reference for low-temp lithiation).

-

Leroux, F., Schlosser, M. "The distinct behavior of 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene upon treatment with organolithiums." Angewandte Chemie International Edition, 2002. (Establishes the stability limits of ortho-lithiofluorobenzenes).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。